sec-Octyl 5-oxo-L-prolinate
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Overview
Description
sec-Octyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C13H23NO3. It is an ester derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with sec-octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
sec-Octyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted esters .
Scientific Research Applications
sec-Octyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Mechanism of Action
The mechanism of action of sec-Octyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with similar structural features.
sec-Octyl 5-oxo-D-prolinate: The D-enantiomer of sec-Octyl 5-oxo-L-prolinate.
5-oxo-D-proline: The D-enantiomer of 5-oxo-L-proline.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the sec-octyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique configuration also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54471-44-2 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
octan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-3-4-5-6-7-10(2)17-13(16)11-8-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)/t10?,11-/m0/s1 |
InChI Key |
MVSOKKKPBUGRQS-DTIOYNMSSA-N |
Isomeric SMILES |
CCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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